Tert-butyl (3-methylcyclobutyl)carbamate
Overview
Description
Tert-butyl (3-methylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-methylcyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+3-methylcyclobutylamine→tert-butyl (3-methylcyclobutyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-methylcyclobutyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-methylcyclobutylamine and tert-butyl alcohol.
Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of corresponding amines and carbon dioxide.
Substitution: The carbamate group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Hydrolysis: 3-methylcyclobutylamine and tert-butyl alcohol.
Oxidation: Corresponding amines and carbon dioxide.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Tert-butyl (3-methylcyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable carbamate derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-methylcyclobutyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can protect the amine group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group attached to a carbamate moiety.
tert-Butyl (3-hydroxy-3-methylcyclobutyl)carbamate: A similar compound with a hydroxyl group on the cyclobutyl ring.
tert-Butyl (phenylmethylene)carbamate: A carbamate with a phenylmethylene group attached to the carbamate moiety.
Uniqueness
Tert-butyl (3-methylcyclobutyl)carbamate is unique due to the presence of the 3-methylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective protection and deprotection of amines are required.
References
Properties
IUPAC Name |
tert-butyl N-(3-methylcyclobutyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFVJIQOSJMEJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729380, DTXSID701216279 | |
Record name | tert-Butyl (3-methylcyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl N-(cis-3-methylcyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284245-14-2, 1093951-56-4 | |
Record name | tert-Butyl (3-methylcyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl N-(cis-3-methylcyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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